molecular formula C8H8FNO4 B8392579 2-[3-Fluoro-2-nitrophenoxy]ethanol

2-[3-Fluoro-2-nitrophenoxy]ethanol

Cat. No. B8392579
M. Wt: 201.15 g/mol
InChI Key: TVSICOMYDSFZBJ-UHFFFAOYSA-N
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Patent
US05071468

Procedure details

In analogous manner to that described in Preparation Example 1 Variant A a), 3g of 2-[3-fluoro-2-nitrophenoxy]ethanol were prepared from 5g of 3-fluoro-2-nitrophenol. 1.4g of the alcohol were then reacted with 7ml methyliodide with the addition of 14ml of 50% sodium hydroxide and 0.1g of the phase transfer catalyst, triethylbenzylammonium chloride. The mixture was stirred at room temperature for 2 hours. 20ml of water was then added and the product extracted into 50ml diethyl ether and the ether layer dried using magnesium sulphate. 0.8g (yield of 53%) of 3-fluoro-2-nitrophenyl (2-methoxyethyl) ether were obtained, after the solvent had been removed by evaporation, as an oil which solidified on standing. 0.8g (54% yield) of 5,7-dimethyl-2-(N-[2-fluoro-6-(2-methoxyethoxy)phenyl]-sulphamoyl)-1,2,4-triazolo[1,5-a]pyrimidine (Compound No. 11) were prepared from the ether via the 2-amino derivative in an analogous procedure to that described in Preparation Example 1, Variant A.
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
3g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
5g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alcohol
Quantity
1.4 g
Type
reactant
Reaction Step Four
Quantity
7 mL
Type
reactant
Reaction Step Four
Quantity
14 mL
Type
reactant
Reaction Step Four
[Compound]
Name
phase
Quantity
0.1 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([N+:12]([O-:14])=[O:13])=[C:4]([CH:9]=[CH:10][CH:11]=1)[O:5][CH2:6][CH2:7][OH:8].F[C:16]1C([N+]([O-])=O)=C(O)C=CC=1.CI.[OH-].[Na+]>[Cl-].C([N+](CC)(CC)CC1C=CC=CC=1)C.O>[CH3:16][O:8][CH2:7][CH2:6][O:5][C:4]1[CH:9]=[CH:10][CH:11]=[C:2]([F:1])[C:3]=1[N+:12]([O-:14])=[O:13] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
3g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C(=C(OCCO)C=CC1)[N+](=O)[O-]
Step Three
Name
5g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C(=C(C=CC1)O)[N+](=O)[O-]
Step Four
Name
alcohol
Quantity
1.4 g
Type
reactant
Smiles
Name
Quantity
7 mL
Type
reactant
Smiles
CI
Name
Quantity
14 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
phase
Quantity
0.1 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].C(C)[N+](CC1=CC=CC=C1)(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product extracted into 50ml diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the ether layer dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COCCOC1=C(C(=CC=C1)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.